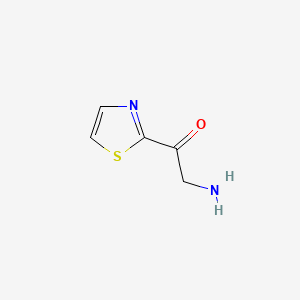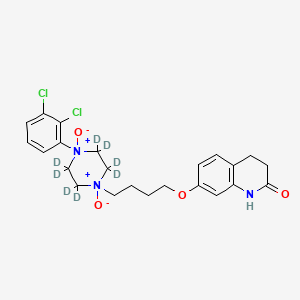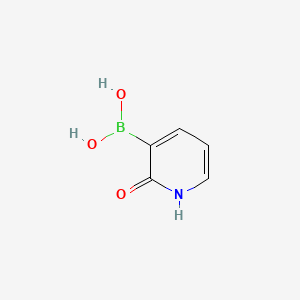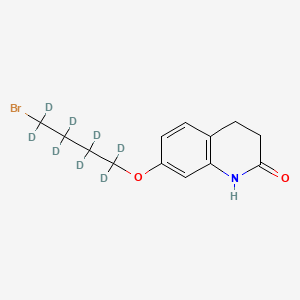
(R)-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H14ClNO2 . It is a derivative of tetrahydroisoquinoline, a type of isoquinoline alkaloid .
Molecular Structure Analysis
The molecular structure of “®-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” consists of a tetrahydroisoquinoline core with a carboxylate group attached to the 3-position and a methyl group attached to the nitrogen . The “R” in the name indicates that this compound is the R-enantiomer, meaning it has a specific three-dimensional configuration .
Physical And Chemical Properties Analysis
The physical and chemical properties of “®-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” include a molecular weight of 191.23 g/mol . Other properties such as solubility, melting point, and boiling point are not provided in the retrieved sources.
Aplicaciones Científicas De Investigación
Resolution and Derivatives Preparation : Sánchez et al. (2001) investigated the stereoselective hydrolysis of esters of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using animal liver acetone powders. They observed that the butyl, ethyl, and methyl esters of this acid could be hydrolyzed under mild conditions, resulting in the corresponding (S)-acid and the unreacted (R)-ester (Sánchez et al., 2001).
Enantioselective Hydrolysis : Paál et al. (2007) developed a dynamic kinetic resolution method for preparing enantiopure 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. They used CAL-B-catalyzed enantioselective hydrolysis, achieving a high enantiomeric excess and isolated yield (Paál et al., 2007).
Synthesis of Isoquinoline Derivatives : The synthesis of various derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including its methyl ester hydrochloride, was explored by Jansa et al. (2006). They characterized these substances using techniques like NMR spectroscopy and X-ray diffraction (Jansa et al., 2006).
Neuroprotective Potential : Kotake et al. (2005) studied the neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, on cultured rat mesencephalic neurons. They found that this compound had a protective effect against various neurotoxins, suggesting its potential in treating neurological disorders like Parkinson's disease (Kotake et al., 2005).
Synthetic Approaches : Various studies have focused on the synthesis of tetrahydroisoquinoline derivatives for different applications. For example, Huber and Seebach (1987) described a method for synthesizing tetrahydroisoquinolines by diastereoselective alkylation, which included derivatives derived from phenylalanine (Huber & Seebach, 1987).
Safety and Hazards
Direcciones Futuras
The future directions for the study and application of “®-methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” and related compounds could involve further exploration of their biological activities and potential therapeutic uses . Additionally, the development of novel synthetic strategies for these compounds could also be a focus of future research .
Propiedades
IUPAC Name |
methyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10;/h2-5,10,12H,6-7H2,1H3;1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXCBOUGBHWQBE-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2CN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC2=CC=CC=C2CN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B584967.png)



